Ester t-butylique de m-PEG4

Vue d'ensemble

Description

m-PEG4-t-butyl ester: is a polyethylene glycol (PEG) derivative that contains a t-butyl ester group. This compound is known for its hydrophilic PEG spacer, which increases its solubility in aqueous media. The t-butyl ester group can be deprotected under acidic conditions to form a free acid, which can then conjugate with amine-containing molecules .

Applications De Recherche Scientifique

m-PEG4-t-butyl ester has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

m-PEG4-t-butyl ester, also known as tert-Butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate, is primarily used as a PEG linker . The primary targets of this compound are other molecules to which it is intended to link. The role of this compound is to facilitate the connection between different molecules, enhancing their properties or creating new functionalities.

Mode of Action

The compound contains a t-butyl ester group, which is a carboxyl group protected by a tert-butyl group . This t-butyl protected carboxyl group can be deprotected under acidic conditions . This allows the compound to bind to other molecules through the exposed carboxyl group, creating a stable linkage.

Pharmacokinetics

The pharmacokinetics of m-PEG4-t-butyl ester would largely depend on the molecules it is linked to. The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could enhance its distribution and excretion in the body. The t-butyl protected carboxyl group can be deprotected under acidic conditions , potentially affecting its metabolism.

Action Environment

The action of m-PEG4-t-butyl ester can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group can be deprotected under acidic conditions , so the compound’s action could be affected by the acidity of its environment. Additionally, the hydrophilic PEG spacer increases the compound’s solubility in aqueous media , so the presence of water could also influence its action.

Analyse Biochimique

Biochemical Properties

The “m-PEG4-t-butyl ester” is a PEG linker containing a t-butyl ester . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media . This compound is used in proteomics research . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Molecular Mechanism

It is known that the t-butyl protected carboxyl group can be deprotected under acidic conditions . How it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clearly documented in the available literature.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG4-t-butyl ester typically involves the reaction of methoxy polyethylene glycol (m-PEG) with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using techniques such as column chromatography.

Industrial Production Methods: Industrial production of m-PEG4-t-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities and stored under specific conditions to maintain its stability.

Analyse Des Réactions Chimiques

Types of Reactions: m-PEG4-t-butyl ester undergoes several types of chemical reactions, including:

Deprotection: The t-butyl ester group can be deprotected under acidic conditions to form a free carboxylic acid.

Conjugation: The free carboxylic acid can conjugate with amine-containing molecules to form amide bonds.

Common Reagents and Conditions:

Deprotection: Acidic conditions, such as the use of trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are commonly used for deprotection.

Major Products:

Comparaison Avec Des Composés Similaires

Amino-PEG4-t-butyl ester: Contains an amino group instead of a methoxy group, allowing for different conjugation reactions.

Thiol-PEG4-t-butyl ester: Contains a thiol group, which can form disulfide bonds with other thiol-containing molecules.

Hydroxy-PEG4-t-butyl ester: Contains a hydroxyl group, enabling further derivatization or replacement with other reactive functional groups.

Uniqueness: m-PEG4-t-butyl ester is unique due to its methoxy group, which provides additional stability and solubility to the compound. The t-butyl ester group allows for controlled deprotection and conjugation reactions, making it a versatile tool in various scientific and industrial applications .

Activité Biologique

m-PEG4-t-butyl ester, a polyethylene glycol (PEG) derivative, is characterized by its unique structure that includes a t-butyl ester functional group and a methylamino group. This compound has garnered attention in various biological applications, particularly in drug delivery and bioconjugation. Its ability to enhance solubility and facilitate interactions with biological molecules makes it a valuable tool in pharmaceutical development.

Chemical Structure and Properties

The chemical formula of m-PEG4-t-butyl ester is CHO. The structure features a PEG chain that enhances solubility in aqueous environments, which is crucial for biological applications. The t-butyl ester acts as a protecting group for the carboxylic acid, allowing for controlled release under specific conditions, while the methylamino group enables conjugation with various biomolecules.

Table 1: Structural Characteristics of m-PEG4-t-butyl Ester

| Property | Value |

|---|---|

| Molecular Weight | 402.54 g/mol |

| Solubility | Highly soluble in water |

| Functional Groups | Methylamino, t-Butyl Ester |

| CAS Number | 1621616-14-5 |

The biological activity of m-PEG4-t-butyl ester primarily stems from its role as a linker molecule in bioconjugation processes. The methylamino group allows for the formation of amide bonds with carboxylic acids, ketones, and aldehydes, facilitating the attachment of therapeutic agents such as peptides and proteins to the PEG spacer. This PEGylation process enhances the pharmacokinetic profiles of drugs by:

- Increasing water solubility: Essential for effective drug delivery in biological systems.

- Reducing renal clearance: Extending the circulation time of drugs within the body.

- Lowering immunogenicity: Minimizing immune responses against therapeutic proteins.

Applications in Drug Development

m-PEG4-t-butyl ester has been employed in various innovative applications, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds utilize m-PEG4-t-butyl ester as a linker to connect targeting ligands to E3 ubiquitin ligase recruiters, enabling targeted protein degradation.

Case Studies

- PROTAC Development : A study demonstrated that incorporating m-PEG4-t-butyl ester into PROTAC designs significantly improved their membrane permeability and bioactivity compared to traditional linkers. This enhancement was attributed to the favorable hydrophilic nature of PEG combined with the reactive methylamino group, which facilitated cellular uptake and efficacy against target proteins .

- Bioconjugation Efficiency : Research indicated that m-PEG4-t-butyl ester could effectively conjugate with various biomolecules, leading to improved drug formulations with enhanced therapeutic effects. For instance, conjugates formed using this linker exhibited increased stability and reduced degradation rates in biological environments .

Comparative Analysis

To better understand the unique properties of m-PEG4-t-butyl ester, it is useful to compare it with other similar compounds:

Table 2: Comparison of PEG Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Amino-PEG4-t-butyl ester | Similar PEG chain with an amino group | Lacks methylamino functionality |

| Hydroxy-PEG4-t-butyl ester | Hydroxyl functional group | Different reactivity profile |

| Methylamino-PEG5-t-butyl ester | Longer PEG chain (five units) | Enhanced solubility but altered properties |

Propriétés

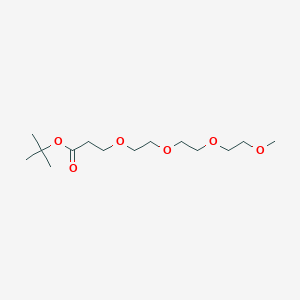

IUPAC Name |

tert-butyl 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-14(2,3)20-13(15)5-6-17-9-10-19-12-11-18-8-7-16-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUINYDFUOXIVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.